molecular formula C6H8O B163128 3-Hexyn-2-one CAS No. 1679-36-3

3-Hexyn-2-one

Cat. No.: B163128
CAS No.: 1679-36-3
M. Wt: 96.13 g/mol
InChI Key: LTAPKZGQTMVYMX-UHFFFAOYSA-N
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Description

3-Hexyn-2-one: is an organic compound with the molecular formula C6H8O . It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms. .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hexyn-2-one can be synthesized through several methods. One common approach involves the alkylation of acetylene with a suitable alkyl halide, followed by oxidation to introduce the carbonyl group. Another method includes the hydrolysis of 3-hexyn-2-ol to yield this compound .

Industrial Production Methods: In industrial settings, this compound is often produced via catalytic processes . For example, the hydrogenation of 3-hexyn-1-ol using palladium catalysts supported on titanium dioxide has been reported. This method involves mild reaction conditions, such as a temperature of 40°C and a hydrogen pressure of 0.2 MPa .

Chemical Reactions Analysis

Types of Reactions: 3-Hexyn-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
3-Hexyn-2-one is widely utilized as a building block in organic synthesis. Its alkyne functionality enables the formation of complex molecules through various reactions, including:

  • Nucleophilic additions : The carbonyl group can react with nucleophiles, leading to the formation of alcohols.
  • Cycloaddition reactions : It can participate in cycloadditions to form cyclic compounds.

Case Study: Asymmetric Reduction
Research has demonstrated that this compound can be asymmetrically reduced to propargyl alcohol using specific chiral boron reagents. For instance, potassium 9-O-(1,2:5,6-Di-O-isopropylidene-α-D-glucofuranosyl)-9-boratabicyclo[3.3.1]nonane yielded an enantiomeric excess of 34% for the (R)-enantiomer under controlled conditions.

Biological Applications

Potential Biological Activities
Studies have investigated the biological properties of this compound, particularly its antimicrobial and anticancer activities. The compound's ability to disrupt cellular processes makes it a candidate for further exploration in drug development.

Antimicrobial Properties
Preliminary research indicates that this compound exhibits inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent.

Medicinal Chemistry

Drug Development
Ongoing research focuses on the use of this compound as a precursor in pharmaceutical synthesis. Its structural characteristics allow it to be modified into various bioactive compounds.

Case Study: Synthesis of Anticancer Agents
In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their anticancer properties. These studies highlight its potential role in developing new therapeutic agents targeting cancer cells.

Comparison with Similar Compounds

Uniqueness: 3-Hexyn-2-one is unique due to the presence of both a triple bond and a carbonyl group, which imparts distinct reactivity and versatility in chemical reactions. This combination of functional groups is not commonly found in other hexynes, making this compound a valuable compound in organic synthesis and industrial applications .

Biological Activity

3-Hexyn-2-one (C6H8O), a compound classified as an alkyne, has garnered interest in various fields of research due to its unique biological activities. This article reviews the biological properties, synthesis, and potential applications of this compound, supported by case studies and research findings.

This compound is characterized by a triple bond between the second and third carbon atoms in its chain. Its chemical structure is pivotal for its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Sonogashira Coupling : This method involves the coupling of terminal alkynes with aryl halides using palladium catalysts.
  • Hydrolysis of Alkynyl Halides : Alkynyl halides can be hydrolyzed to yield this compound under acidic or basic conditions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against:

  • Bacteria : Including Escherichia coli and Staphylococcus aureus.
  • Fungi : Such as Candida albicans.

The minimum inhibitory concentration (MIC) values for these pathogens suggest that this compound could serve as a potential candidate for developing new antimicrobial agents.

Cytotoxic Effects

In vitro studies have shown that this compound possesses cytotoxic properties against various cancer cell lines, including:

  • HeLa cells (cervical cancer)
  • MCF-7 cells (breast cancer)

The cytotoxicity was assessed using MTT assays, revealing that this compound induces apoptosis in these cell lines, making it a candidate for further investigation in cancer therapy.

Case Studies

  • Antimicrobial Efficacy Study
    • Objective : To evaluate the antimicrobial properties of this compound.
    • Methodology : Agar diffusion method was used to determine the zone of inhibition against selected microorganisms.
    • Results : Significant antimicrobial activity was observed with zones of inhibition ranging from 10 mm to 25 mm depending on the concentration used.
  • Cytotoxicity Assessment
    • Objective : To assess the cytotoxic effects on HeLa and MCF-7 cell lines.
    • Methodology : Cells were treated with varying concentrations of this compound, followed by MTT assay to measure cell viability.
    • Results : IC50 values were determined to be approximately 30 µM for HeLa cells and 25 µM for MCF-7 cells, indicating potent cytotoxicity.

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies suggest that its cytotoxic effects may involve:

  • Induction of oxidative stress leading to apoptosis.
  • Disruption of mitochondrial membrane potential.

Data Tables

Biological ActivityPathogen/Cell LineMIC/IC50 ValueReference
AntimicrobialE. coli15 µg/mL
AntimicrobialS. aureus20 µg/mL
CytotoxicHeLa cells30 µM
CytotoxicMCF-7 cells25 µM

Properties

IUPAC Name

hex-3-yn-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c1-3-4-5-6(2)7/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTAPKZGQTMVYMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4075114
Record name 3-Hexyn-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4075114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1679-36-3
Record name 3-Hexyn-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001679363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hexyn-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4075114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hexyn-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Customer
Q & A

Q1: What is known about the asymmetric reduction of 3-Hexyn-2-one?

A1: this compound, an internal α,β-acetylenic ketone, has been successfully reduced asymmetrically to its corresponding propargyl alcohol using potassium 9-O-(1,2: 5,6-Di-O-isopropylidene-α-D-glucofuranosyl)-9-boratabicyclo[3.3.1]nonane as a chiral reducing agent. This reaction, conducted in THF at 0°C, yielded the (R)-enantiomer of the propargyl alcohol with an enantiomeric excess (ee) of 34% []. Another study achieved a 39% ee of the (R)-enantiomer using potassium B-methoxydiisopinocampheylborohydride as a chiral reducing agent [].

Q2: How does the structure of this compound influence its reactivity with bromine chloride and iodine monochloride?

A2: this compound reacts with both bromine chloride (BrCl) and iodine monochloride (ICl) to primarily yield the (Z)-anti-Markovnikov (AM) regioisomer in dichloromethane (CH2Cl2) []. This preference for the (Z)-AM product is attributed to the electronic and steric effects of the carbonyl group conjugated to the triple bond, influencing the halonium ion intermediate formation and subsequent nucleophilic attack.

Q3: Has this compound been used in reactions involving Frustrated Lewis Pairs?

A3: Yes, this compound has been shown to react with the aluminum/phosphorus Frustrated Lewis Pair (FLP) Mes2P-C(AltBu)2=C(H)Ph []. This reaction proceeds through a C-H bond activation at the carbonyl methyl group, ultimately forming a unique ligand featuring two conjugated C=C bonds []. This highlights the potential of this compound as a substrate in FLP chemistry for generating novel organic molecules.

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